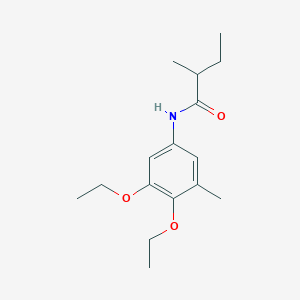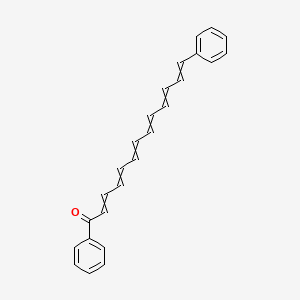
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with alternating double bonds and phenyl groups at both ends
Preparation Methods
The synthesis of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbon Chain: The initial step involves the construction of the tridecahexaene backbone through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation: The final step involves the oxidation of the terminal carbon to form the ketone group, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and electron delocalization.
Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one involves its interaction with molecular targets through its conjugated system. The alternating double bonds allow for electron delocalization, which can interact with various biological molecules. The phenyl groups provide additional sites for interaction, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one can be compared with other similar compounds, such as:
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaene: Lacks the ketone group, resulting in different reactivity and applications.
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-ol:
The uniqueness of this compound lies in its specific structure, which combines a conjugated system with terminal phenyl groups and a ketone functionality, making it a versatile compound for various applications.
Properties
CAS No. |
91375-69-8 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,13-diphenyltrideca-2,4,6,8,10,12-hexaen-1-one |
InChI |
InChI=1S/C25H22O/c26-25(24-20-14-10-15-21-24)22-16-8-6-4-2-1-3-5-7-11-17-23-18-12-9-13-19-23/h1-22H |
InChI Key |
ZZYQHYUPGJRIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


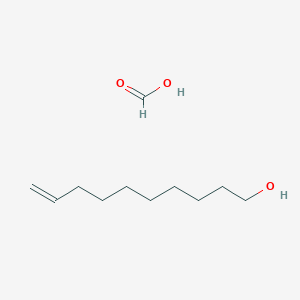
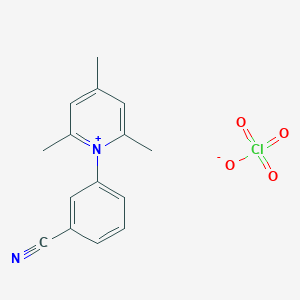
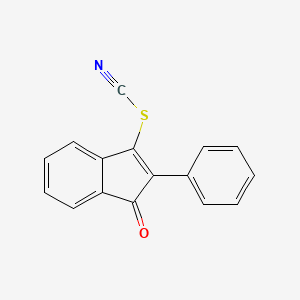
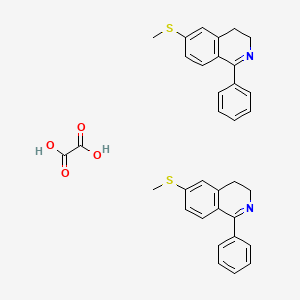
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
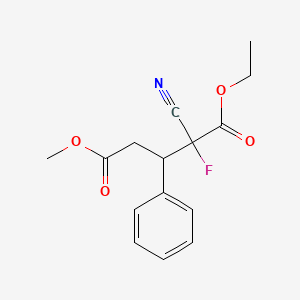
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
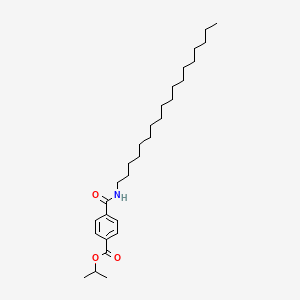
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
